Pth-methionine

Description

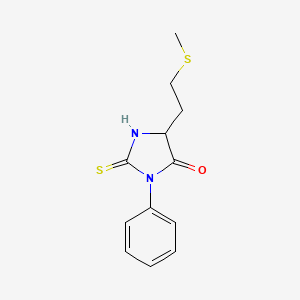

The exact mass of the compound 5-(2-(Methylthio)ethyl)-3-phenyl-2-thioxoimidazolidin-4-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylsulfanylethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS2/c1-17-8-7-10-11(15)14(12(16)13-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KALSXWPXUWRLOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963104 | |

| Record name | 5-[2-(Methylsulfanyl)ethyl]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4370-90-5 | |

| Record name | 5-[2-(Methylthio)ethyl]-3-phenyl-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4370-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydantoin, 5-(2-methylthioethyl)-3-phenyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[2-(Methylsulfanyl)ethyl]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-(methylthio)ethyl]-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Pth-Methionine: Structure, Analysis, and Biological Significance

This technical guide provides a comprehensive overview of Phenylthiohydantoin-methionine (this compound), a key derivative in protein chemistry, and explores the critical role of the methionine residue within the biologically significant Parathyroid Hormone (PTH).

The Chemical Identity of this compound

This compound is the phenylthiohydantoin derivative of the amino acid methionine. It is the product of the Edman degradation, a cornerstone chemical method for sequencing amino acids from the N-terminus of a peptide or protein. The formation of this derivative allows for the sequential identification of amino acids in a polypeptide chain.

Chemical Structure

The structure of this compound is characterized by a phenyl-substituted thiohydantoin ring attached to the side chain of methionine.

Caption: 2D Chemical Structure of this compound.

Quantitative Chemical Data

Precise experimental data for this compound is sparse in the literature; however, its fundamental properties can be summarized. For context, the properties of its parent amino acid, L-methionine, are also provided.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₂OS₂ | [1] |

| Molecular Weight | 266.38 g/mol | [1] |

| CAS Number | 4370-90-5 | [1][2] |

| Appearance | White to almost white powder/crystal | [1] |

| Predicted pKa | 10.85 ± 0.40 |[1] |

Table 2: Physicochemical Properties of L-Methionine (Parent Compound)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₁NO₂S | [3] |

| Molecular Weight | 149.21 g/mol | [4] |

| Melting Point | 281 °C (decomposes) | [4] |

| Water Solubility | 56,600 mg/L (at 25 °C) | [3] |

| pKa (carboxyl) | 2.28 | [4] |

| pKa (amino) | 9.21 |[4] |

Experimental Protocols

The synthesis and analysis of this compound are integral to the Edman degradation sequencing workflow.

Synthesis of this compound (via Edman Degradation)

This compound is not typically synthesized as a standalone product but rather as a sequential step in protein sequencing.

Principle: The method involves a two-step process: a coupling reaction followed by a cleavage reaction.

-

Coupling: The uncharged N-terminal amino group of the peptide (containing methionine) is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions (e.g., pyridine/water mixture). This forms a phenylthiocarbamoyl-peptide (PTC-peptide).

-

Cleavage & Cyclization: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). The acid catalyzes the cleavage of the N-terminal residue as an anilinothiazolinone (ATZ) derivative. The more stable this compound derivative is subsequently formed from the ATZ-methionine through a heated, aqueous acid conversion step.

Analytical Protocol: Identification by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the identification of Pth-amino acids produced during each cycle of Edman degradation.

Objective: To separate and identify this compound from other Pth-amino acid derivatives based on its characteristic retention time.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reverse-phase C18 column is most commonly used.

-

Mobile Phase: A gradient elution is employed using two solvents:

-

Solvent A: An aqueous buffer (e.g., sodium acetate, pH ~4.5).

-

Solvent B: An organic solvent, typically acetonitrile or methanol.

-

-

Gradient Program: The separation is achieved by gradually increasing the concentration of Solvent B over the course of the run. This allows for the resolution of both polar and non-polar Pth-amino acids.

-

Detection: Pth-amino acids have a characteristic UV absorbance maximum. Detection is typically performed at or near 269 nm.

-

Identification: The this compound in the sample is identified by comparing its retention time to that of a known this compound standard run under identical conditions. Quantification can be achieved by integrating the peak area.

Caption: Workflow for this compound Analysis.

Biological Significance: Methionine in Parathyroid Hormone (PTH)

While this compound is a product of chemical analysis, the methionine residue itself holds immense biological importance, particularly in the context of the Parathyroid Hormone (PTH), a primary regulator of calcium and phosphate homeostasis.

Human PTH is an 84-amino acid peptide that contains two methionine residues at positions 8 and 18.[5][6] The N-terminal region (1-34) is responsible for its biological activity, which is mediated through the Parathyroid Hormone 1 Receptor (PTHR1), a Class B G protein-coupled receptor (GPCR).

Role of Methionine in PTH-PTHR1 Interaction

The methionine at position 8 (Met8) is critically important for the binding of PTH to its receptor and the subsequent activation of intracellular signaling. Molecular modeling studies have shown that the hydrophobic side chain of Met8 is situated within the orthosteric ligand-binding pocket of the receptor's transmembrane domain. This interaction is crucial for stabilizing the active conformation of the receptor.

Impact of Methionine Oxidation

Methionine residues are susceptible to oxidation, forming methionine sulfoxide. This oxidation converts the hydrophobic methionine side chain into a more hydrophilic one. Oxidation of Met8 in PTH drastically reduces its binding affinity for PTHR1 (by up to 20-fold) and severely impairs its ability to stimulate downstream signaling pathways. This loss of function is a critical consideration in the development and stability of PTH-based therapeutics.

PTHR1 Signaling Pathways

Upon binding of active PTH, PTHR1 undergoes a conformational change and activates multiple intracellular signaling cascades, primarily through heterotrimeric G proteins.

-

Gαs Pathway (Primary Pathway): The receptor couples to the Gs protein, which activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets in bone and kidney cells to regulate calcium and phosphate transport.

-

Gαq/11 Pathway: PTHR1 can also couple to Gq/11 proteins. This activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates Protein Kinase C (PKC), leading to further cellular responses.

Caption: PTH Receptor Signaling Pathways.

Conclusion

This compound is a crucial analytical derivative for protein sequencing, enabling the foundational understanding of protein primary structure. In parallel, the methionine residue within Parathyroid Hormone exemplifies the profound impact a single amino acid can have on the structure, stability, and function of a therapeutic peptide. For researchers in drug development, understanding both the chemical behavior of this compound in sequencing and the biological sensitivity of methionine residues to oxidation in hormones like PTH is essential for the accurate characterization and formulation of stable, effective protein-based therapeutics.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 4370-90-5 [chemicalbook.com]

- 3. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methionine - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mutation of Methionine to Asparagine but Not Leucine in Parathyroid Hormone Mimics the Loss of Biological Function upon Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Protein Analysis: A Technical Guide to Edman Degradation for N-Terminal Sequencing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles of Edman degradation, a cornerstone technique for determining the N-terminal amino acid sequence of proteins and peptides. Developed by Pehr Edman, this method offers a stepwise chemical process for the sequential removal and identification of amino acids from the N-terminus, providing invaluable information for protein identification, characterization, and quality control in research and biopharmaceutical development.

Core Principles of Edman Degradation

Edman degradation is a cyclical chemical process that involves three key steps: coupling, cleavage, and conversion.[1][2] This method relies on the reaction of phenylisothiocyanate (PITC) with the free α-amino group of the N-terminal amino acid of a polypeptide chain under alkaline conditions.[2][3] The resulting phenylthiocarbamyl (PTC)-peptide is then selectively cleaved to release the N-terminal amino acid as a thiazolinone derivative (ATZ-amino acid) under acidic conditions, leaving the rest of the peptide chain intact.[3][4] The unstable ATZ-amino acid is subsequently converted into a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography, typically high-performance liquid chromatography (HPLC).[2][4] This entire process is repeated to sequentially identify the subsequent amino acids in the chain.[3]

The cyclical nature of this process allows for the systematic determination of the amino acid sequence from the N-terminus inwards. Modern automated sequencers have significantly enhanced the efficiency and sensitivity of Edman degradation, making it a powerful tool for protein analysis.[3]

The Chemical Pathway of Edman Degradation

The Edman degradation reaction proceeds through a well-defined series of chemical transformations. The following diagram illustrates the core chemical reactions involved in one cycle of the process.

Caption: Chemical pathway of a single Edman degradation cycle.

Quantitative Aspects of N-Terminal Sequencing

The efficiency of each cycle in Edman degradation is a critical factor that determines the maximum length of a readable sequence. While modern automated sequencers can achieve high repetitive yields, the overall yield decreases with each cycle.

| Parameter | Typical Value/Range | Factors Influencing the Value |

| Sample Requirement | 10 - 100 picomoles | Instrument sensitivity, sample purity, nature of the protein/peptide.[3] |

| Initial Yield | 50 - 80% | Sample purity, accessibility of the N-terminus, efficiency of the first coupling reaction.[5] |

| Repetitive Yield | 90 - 99% | Instrument performance, chemistry efficiency, specific amino acid being cleaved.[3][5] |

| Practical Sequence Length | 20 - 60 residues | Repetitive yield, background signal accumulation, sample amount.[3] |

| Cycle Time (Automated) | 30 - 60 minutes | Instrument model, specific protocol used.[6] |

Note: The repetitive yield is the percentage of the remaining peptide that successfully undergoes a complete cycle of degradation. A repetitive yield of 95% means that after 20 cycles, the yield of the 21st PTH-amino acid will be approximately (0.95)^20 ≈ 36% of the initial amount.

Experimental Protocols

A successful Edman degradation experiment relies on meticulous sample preparation and precise execution of the chemical reactions. Below are generalized protocols for both manual and automated Edman degradation.

Sample Preparation

High-purity samples are crucial for obtaining reliable sequence data. Contaminants can interfere with the chemical reactions and the HPLC analysis.

-

Protein/Peptide Purification: The protein or peptide of interest should be purified to >90% homogeneity, as assessed by methods like SDS-PAGE or HPLC.[7]

-

Sample Support: For automated sequencing, the sample is typically immobilized on a solid support, such as a polyvinylidene difluoride (PVDF) membrane.[3] This can be achieved by electroblotting from an SDS-PAGE gel or by direct application of a liquid sample.[7]

-

Buffer and Salt Removal: The sample must be free of interfering substances like Tris buffer, glycine, and high concentrations of salts, which can react with PITC or interfere with the chemistry.[8] Dialysis, HPLC, or precipitation methods can be used for cleanup.

-

Quantitation: Accurately determine the amount of protein or peptide to ensure sufficient material is loaded for sequencing (typically 10-100 pmoles).[3][7]

Manual Edman Degradation Protocol (Illustrative)

This protocol provides a general outline of the steps involved in manual Edman degradation. Exact volumes and times may require optimization.

Materials and Reagents:

-

Purified, salt-free peptide sample (1-10 nmol)

-

Phenylisothiocyanate (PITC)

-

Coupling Buffer: 50% pyridine in water, adjusted to pH 9.0 with N-methylmorpholine

-

Heptane

-

Ethyl acetate

-

Anhydrous trifluoroacetic acid (TFA)

-

Conversion Buffer: 1 N HCl

-

HPLC system for PTH-amino acid analysis

Procedure:

-

Coupling:

-

Dissolve the dried peptide in 50 µL of coupling buffer.

-

Add 5 µL of PITC.

-

Incubate at 50°C for 30 minutes.

-

Dry the sample under a stream of nitrogen.

-

-

Washing:

-

Wash the dried sample twice with 200 µL of heptane to remove excess PITC.

-

Wash twice with 200 µL of ethyl acetate to remove by-products.

-

Dry the sample completely.

-

-

Cleavage:

-

Add 50 µL of anhydrous TFA to the dried sample.

-

Incubate at 50°C for 10 minutes.

-

Dry the sample under nitrogen to remove the TFA.

-

-

Extraction:

-

Add 100 µL of water to the sample.

-

Extract the ATZ-amino acid with 200 µL of ethyl acetate.

-

Transfer the ethyl acetate (upper) layer containing the ATZ-amino acid to a new tube.

-

Dry the ethyl acetate extract.

-

The remaining aqueous layer contains the shortened peptide for the next cycle.

-

-

Conversion:

-

Add 50 µL of 1 N HCl to the dried ATZ-amino acid extract.

-

Incubate at 80°C for 10 minutes to convert the ATZ-amino acid to the stable PTH-amino acid.

-

Dry the sample.

-

-

Identification:

-

Dissolve the dried PTH-amino acid in a suitable solvent for HPLC.

-

Inject the sample into the HPLC system and compare the retention time with known PTH-amino acid standards to identify the amino acid.

-

-

Next Cycle:

-

Dry the aqueous layer from the extraction step (containing the shortened peptide) and proceed with the next cycle of coupling.

-

Automated Edman Degradation Workflow

Automated protein sequencers perform the Edman degradation chemistry in a controlled and repetitive manner. The general workflow is illustrated below.

Caption: Workflow of an automated Edman degradation sequencer.

Strengths and Limitations

While a powerful technique, Edman degradation has its own set of advantages and disadvantages that researchers should consider.

Strengths:

-

High Accuracy: Provides unambiguous sequence information for the N-terminus.

-

Direct Sequencing: Does not rely on databases for sequence determination.

-

Well-Established: A robust and reliable method with well-understood chemistry.

-

Analysis of Modifications: Can help identify the location of certain post-translational modifications near the N-terminus.

Limitations:

-

Blocked N-terminus: The primary limitation is its inability to sequence proteins with a chemically modified N-terminus (e.g., acetylation, formylation), which is common in eukaryotic proteins.[3]

-

Limited Sequence Length: The cumulative effect of incomplete reactions and sample loss typically limits the readable sequence to 20-60 amino acids.[3]

-

Decreasing Signal: The signal-to-noise ratio decreases with each cycle, making the identification of later amino acids challenging.

-

Throughput: It is a relatively low-throughput technique compared to mass spectrometry-based methods.[6]

-

Difficult Residues: Some amino acids, such as serine and threonine, can be difficult to identify due to dehydration during the cleavage step. Cysteine residues are also not directly identifiable without prior modification.[9]

Conclusion

Edman degradation remains a valuable and reliable method for N-terminal sequencing of proteins and peptides. Its ability to provide direct and accurate sequence information makes it an indispensable tool for protein characterization, validation of recombinant proteins, and quality control in the biopharmaceutical industry. While mass spectrometry has emerged as a high-throughput alternative for proteomics, Edman degradation continues to hold its ground as the gold standard for N-terminal sequence analysis, providing crucial data that complements other analytical techniques. A thorough understanding of its principles, protocols, and limitations is essential for researchers and scientists to effectively apply this powerful technique in their work.

References

- 1. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 3. Edman degradation - Wikipedia [en.wikipedia.org]

- 4. ehu.eus [ehu.eus]

- 5. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]

- 6. rapidnovor.com [rapidnovor.com]

- 7. cib.csic.es [cib.csic.es]

- 8. abrf.memberclicks.net [abrf.memberclicks.net]

- 9. medium.com [medium.com]

The role of phenylisothiocyanate in labeling N-terminal amino acids.

An In-depth Technical Guide on the Role of Phenylisothiocyanate in N-terminal Amino Acid Labeling

Introduction

N-terminal sequencing is a cornerstone technique in proteomics and protein chemistry, enabling the determination of the amino acid sequence from the amino-terminus of a polypeptide chain. The development of the Edman degradation procedure by Pehr Edman revolutionized this process by allowing for the sequential removal and identification of N-terminal amino acids. At the heart of this method lies phenylisothiocyanate (PITC), a chemical reagent that specifically labels the primary or secondary amine of the N-terminal amino acid residue. This guide provides a detailed examination of the chemistry, methodology, and applications of PITC in N-terminal analysis, tailored for researchers and professionals in the life sciences.

The Chemistry of N-terminal Labeling with PITC

The Edman degradation is a cyclical process involving three key steps: coupling, cleavage, and conversion. PITC plays its critical role in the initial coupling step.

-

Coupling Reaction: Under mildly alkaline conditions (typically pH 8-9), the nucleophilic alpha-amino group of the N-terminal amino acid attacks the electrophilic carbon atom of the isothiocyanate group in PITC. This reaction forms a phenylthiocarbamoyl (PTC) derivative of the peptide. This step is crucial as it attaches a "tag" to the N-terminal amino acid, preparing it for selective removal.

-

Cleavage Reaction: Following the coupling, the reaction conditions are shifted to be anhydrous and acidic, commonly using trifluoroacetic acid (TFA). The sulfur atom of the PTC group attacks the carbonyl carbon of the first peptide bond, leading to the cleavage of the N-terminal residue from the rest of the polypeptide chain. This forms a five-membered ring structure known as an anilinothiazolinone (ATZ)-amino acid derivative, leaving the remainder of the peptide chain intact for subsequent degradation cycles.

-

Conversion Step: The ATZ-amino acid derivative is unstable and is therefore extracted and converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative. This conversion is typically achieved by heating in the presence of an aqueous acid (e.g., 25% aqueous TFA). The resulting PTH-amino acid can then be identified using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry.

Quantitative Data and Reaction Efficiency

The success of Edman degradation is highly dependent on the efficiency of each step. A yield of less than 100% in any step will lead to a cumulative decrease in the signal-to-noise ratio in subsequent cycles, limiting the length of the readable sequence.

| Step | Reagents/Conditions | Typical Yield (%) | Notes |

| Coupling | PITC in pyridine or N-methylpiperidine buffer, pH ~9.0, 40-55°C | >98% | The reaction is generally very efficient for most amino acids. Proline, a secondary amine, reacts more slowly. |

| Cleavage | Anhydrous Trifluoroacetic Acid (TFA) | >98% | Incomplete cleavage can lead to "preview" of the next amino acid in the subsequent cycle. |

| Conversion | 25% Aqueous TFA, 50-60°C | ~100% | This step is typically very efficient and results in a stable PTH derivative for analysis. |

| Overall Cycle | Automated Sequencer | 97-99% | The repetitive yield of an automated sequencer determines the maximum readable sequence length. |

Table 1: Typical reaction efficiencies for the key steps in Edman degradation.

Detailed Experimental Protocol: Manual Edman Degradation

While automated sequencers are now standard, the principles can be illustrated with a manual protocol. The following is a generalized procedure. Note: PITC and TFA are toxic and corrosive; handle with appropriate personal protective equipment in a fume hood.

Materials:

-

Peptide sample (1-10 nmol)

-

Coupling Buffer: 5% PITC in pyridine (v/v)

-

Heptane

-

Ethyl Acetate

-

Anhydrous Trifluoroacetic Acid (TFA)

-

Conversion Buffer: 25% aqueous TFA

-

HPLC system for analysis

Procedure:

-

Coupling: a. Dissolve the peptide sample in a reaction vial with coupling buffer. b. Incubate the mixture at 50°C for 30 minutes under nitrogen to prevent oxidation. c. After incubation, add heptane and ethyl acetate, vortex, and centrifuge to separate the phases. The PTC-peptide remains in the lower phase. d. Discard the upper organic phase and dry the sample completely under a stream of nitrogen.

-

Cleavage: a. Add anhydrous TFA to the dried PTC-peptide. b. Incubate at 50°C for 15 minutes. This cleaves the N-terminal ATZ-amino acid. c. Dry the sample completely with nitrogen to remove the TFA. The cleaved peptide remains as a solid.

-

Extraction and Conversion: a. Add a suitable organic solvent (e.g., chlorobutane) to the dried sample to extract the ATZ-amino acid, leaving the shortened peptide behind. b. Transfer the supernatant containing the ATZ-amino acid to a new vial. c. Add the conversion buffer (25% aqueous TFA) to the ATZ-amino acid extract. d. Incubate at 55°C for 20 minutes to convert the ATZ- to the stable PTH-amino acid. e. Dry the sample and redissolve in a solvent suitable for HPLC injection.

-

Analysis: a. Inject the redissolved PTH-amino acid onto a reverse-phase HPLC column. b. Identify the amino acid by comparing its retention time to that of known PTH-amino acid standards.

-

Next Cycle: a. The remaining peptide (n-1) from step 3a can be subjected to another cycle of Edman degradation starting from the coupling step.

The Biological Significance of Methionine Residues in Parathyroid Hormone: A Technical Guide

Executive Summary: Parathyroid hormone (PTH) is a primary regulator of calcium and phosphate homeostasis. Its biological activity is critically dependent on its structural integrity, particularly the state of its two methionine (Met) residues at positions 8 and 18. These residues are susceptible to oxidation, a post-translational modification that significantly impairs the hormone's function. Oxidation of Met8, in particular, leads to a dramatic reduction in binding affinity for the parathyroid hormone 1 receptor (PTH1R) and a consequent loss of downstream signal transduction. This guide provides an in-depth analysis of the role of these methionine residues, the quantitative impact of their oxidation on biological activity, detailed experimental protocols for studying these effects, and visual diagrams of the associated signaling pathways and experimental workflows.

Introduction to Parathyroid Hormone (PTH)

Parathyroid hormone is an 84-amino acid peptide hormone secreted by the parathyroid glands in response to low blood calcium levels.[1][2] Its primary function is to restore calcium homeostasis by acting on bone, kidneys, and the small intestine.[1][2] In bone, PTH stimulates osteoclasts indirectly to enhance the release of calcium.[1] In the kidneys, it promotes calcium reabsorption and the synthesis of calcitriol (the active form of vitamin D), while reducing the reabsorption of phosphate.[1][2] The biological activity of PTH is mediated by its N-terminal fragment, with the first 34 amino acids (PTH(1-34)) containing all the necessary elements for receptor binding and activation.

The Critical Role of Methionine Residues in PTH

Human PTH contains two methionine residues at positions 8 and 18, which are conserved across several species.[3][4][5] These residues, particularly Met8, are located within the N-terminal region responsible for interacting with the juxtamembrane and transmembrane domains of the PTH1R.[6][7][8] The hydrophobic nature of the methionine side chain is crucial for proper receptor binding and subsequent activation.[3][4]

Methionine is one of the most easily oxidized amino acids.[9][10] The sulfur atom in its side chain can be oxidized to form methionine sulfoxide (MetO), a modification that converts the hydrophobic residue into a more hydrophilic one.[3][4] This change can lead to significant conformational alterations in the peptide, disrupting the precise interactions required for biological function.[5][11][12] While both methionines can be oxidized, Met18 is generally more solvent-exposed and oxidizes more readily than Met8.[13][14] However, the functional consequences of Met8 oxidation are far more severe.[5][13][15]

Impact of Methionine Oxidation on Biological Function

The oxidation of PTH's methionine residues is a primary mechanism of its inactivation, resulting in a molecule with significantly reduced or abolished biological activity.[5][16][17]

Reduction in Receptor Binding Affinity

The conversion of hydrophobic methionine to hydrophilic methionine sulfoxide, especially at position 8, disrupts the critical hydrophobic interactions between PTH and its receptor.[3][4] This leads to a marked reduction in the hormone's binding affinity for the PTH1R.[7][12][15] Studies have shown that oxidation of PTH(1-34) can result in a roughly 20-fold reduction in its ability to bind to the PTH1R in cell membranes.[7][18] Oxidation localized to Met8 is the principal cause of this loss of affinity, while oxidation at Met18 has a much smaller effect.[5][7][13]

Impairment of Signal Transduction

The PTH1R is a Class B G protein-coupled receptor (GPCR) that activates multiple intracellular signaling pathways upon ligand binding.[6][19][20] The two primary pathways are:

-

Gαs-Adenylate Cyclase Pathway : Activation of Gαs stimulates adenylate cyclase (AC) to produce the second messenger cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[6][19][20][21]

-

Gαq-Phospholipase C Pathway : Activation of Gαq stimulates Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium and activate Protein Kinase C (PKC).[6][19][20][21]

The diminished receptor binding caused by methionine oxidation directly translates to a potent reduction in the activation of these downstream pathways.[13] Specifically, PTH oxidized at Met8 shows a greatly reduced ability to stimulate cAMP production.[5][13] Forms of PTH oxidized at both Met8 and Met18 are essentially devoid of biological activity, failing to elicit responses such as increases in serum calcium or urinary cAMP and phosphate excretion in vivo.[16][22]

Quantitative Analysis of Oxidative Effects

The functional consequences of methionine oxidation have been quantified through various in vitro assays. The data clearly demonstrate the critical nature of Met8 compared to Met18 for PTH activity.

| Hormone Form | Modification | Receptor Binding (Relative Affinity) | Functional Potency (Adenylyl Cyclase Activation) | Key Findings |

| bPTH(1-34) | Native (unmodified) | 100% | Full Agonist | Baseline activity. |

| Met18(ox)-bPTH(1-34) | Oxidation at Met18 | Slightly Reduced | Full Agonist, Slightly Reduced Potency | Met18 is implicated primarily in binding but is not critical for activation.[13] |

| Met8(ox)-bPTH(1-34) | Oxidation at Met8 | Greatly Reduced | Partial Agonist, Greatly Reduced Potency | Met8 is critical for both receptor binding and signal transduction.[13] |

| Met8,18(di-ox)-bPTH(1-34) | Oxidation at Met8 & Met18 | Severely Reduced | Partial Agonist, Lowest Potency | Oxidation at both sites results in near-total loss of activity.[13][16] |

| hPTH(1-34) | Oxidation at Met8 & Met18 | ~20-fold reduction | Diminished potency for cAMP signaling.[7][18] | Confirms the critical role of intact methionines for biological action.[7][18] |

Key Experimental Protocols

Investigating the effects of methionine oxidation on PTH function involves a series of controlled experiments. The following sections detail common methodologies.

In Vitro Oxidation of PTH(1-34)

This protocol describes a common method for oxidizing PTH using hydrogen peroxide (H₂O₂), a potent oxidizing agent.[9][16][22]

-

Peptide Preparation : Dissolve synthetic human or bovine PTH(1-34) in a suitable buffer, such as 10 mM HCl or ammonium acetate, to a final concentration of 1-2 mg/mL.

-

Oxidation Reaction : Add a molar excess of H₂O₂ (e.g., 0.3% v/v) to the peptide solution. The reaction stoichiometry and conditions may be varied to achieve selective or complete oxidation.

-

Incubation : Incubate the mixture at room temperature or 37°C for a period ranging from 30 minutes to several hours.[23] Monitor the reaction's progress if necessary.

-

Termination : The reaction can be stopped by flash-freezing or by adding an enzyme like catalase to decompose the excess H₂O₂.[23]

-

Purification : Separate the oxidized peptide from the unoxidized form and reaction byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).[16]

-

Verification : Confirm the complete oxidation of methionine residues to methionine sulfoxide by mass spectrometry. A successful oxidation of one or two methionines will result in a mass increase of +16 or +32 Da, respectively.[7]

PTH Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of native versus oxidized PTH for the PTH1R.

-

Membrane Preparation : Prepare cell membranes from a cell line stably expressing the PTH1R (e.g., COS-7, SaOS-2, or UMR-106 cells).[7][24] Homogenize cells in a buffered solution and isolate the membrane fraction by centrifugation.

-

Radioligand : A radioactively labeled PTH analog (e.g., ¹²⁵I-PTH(1-34)) is used as the tracer.[24][25]

-

Competitive Binding : In a multi-well plate, incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (either native PTH or oxidized PTH).

-

Incubation : Allow the binding reaction to reach equilibrium by incubating for several hours at a controlled temperature (e.g., 4°C or 15°C).

-

Separation : Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with bound radioligand.

-

Quantification : Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis : Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding), which is used to calculate the binding affinity (Ki).

cAMP Accumulation Functional Assay

This protocol measures the ability of native versus oxidized PTH to stimulate intracellular cAMP production, a direct measure of PTH1R activation.[26][27]

-

Cell Culture : Plate cells expressing PTH1R (e.g., SaOS-2, UMR-106, or HEK-293 cells) in 96-well plates and grow to near confluence.[7][28]

-

Pre-incubation : Wash the cells and pre-incubate them in a serum-free medium containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for 15-30 minutes.[26][27] This prevents the degradation of newly synthesized cAMP.

-

Hormone Stimulation : Add varying concentrations of the test peptides (native PTH or oxidized PTH) to the wells. Include a positive control such as forskolin to directly activate adenylate cyclase.

-

Incubation : Incubate the plate at 37°C for a defined period, typically 15-60 minutes, to allow for cAMP accumulation.[29]

-

Cell Lysis and Detection : Lyse the cells and measure the intracellular cAMP concentration using a commercially available assay kit, such as a LANCE cAMP kit (Time-Resolved Fluorescence Resonance Energy Transfer, TR-FRET) or an Enzyme-Linked Immunosorbent Assay (ELISA).[24][29]

-

Data Analysis : Plot the cAMP levels against the logarithm of the peptide concentration. Fit the data to a dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (maximal effect), which are measures of the peptide's potency and efficacy.

Visualizing Key Processes and Pathways

Diagrams created using Graphviz provide clear visual representations of the complex biological and experimental processes involved.

PTH Receptor (PTH1R) Signaling Pathways

Caption: Canonical signaling pathways activated by PTH binding to the PTH1R.

Experimental Workflow for Oxidation Analysis

Caption: Workflow for comparing the bioactivity of native vs. oxidized PTH.

Logical Flow: Oxidation to Inactivation

Caption: The causal chain from methionine oxidation to PTH inactivation.

Conclusion and Implications for Drug Development

The methionine residues at positions 8 and 18 are indispensable for the biological function of parathyroid hormone. Their oxidation, a chemically subtle modification, results in profound structural and functional changes that render the hormone inactive. The loss of hydrophobic character at Met8 critically impairs receptor binding, effectively preventing the initiation of downstream signaling cascades. This vulnerability to oxidation has significant implications for the development, formulation, and storage of PTH-based therapeutics, such as Teriparatide [PTH(1-34)]. Strategies to prevent oxidation, such as the inclusion of antioxidants or the substitution of methionine with non-oxidizable analogs like norleucine, are crucial for ensuring the stability, shelf-life, and clinical efficacy of these important drugs. A thorough understanding of these structure-function relationships is essential for researchers and professionals involved in the design of novel, more stable PTH receptor agonists for treating conditions like hypoparathyroidism and osteoporosis.

References

- 1. Parathyroid hormone - Wikipedia [en.wikipedia.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mutation of Methionine to Asparagine but Not Leucine in Parathyroid Hormone Mimics the Loss of Biological Function upon Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. PTH receptor-1 signalling—mechanistic insights and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ligand-Dependent Effects of Methionine-8 Oxidation in Parathyroid Hormone Peptide Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular basis of parathyroid hormone receptor signaling and trafficking: a family B GPCR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methionine, tryptophan, and histidine oxidation in a model protein, PTH: mechanisms and stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Methionine oxidation in human IgG2 Fc decreases binding affinities to protein A and FcRn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. policycommons.net [policycommons.net]

- 12. researchgate.net [researchgate.net]

- 13. The role of the methionine residues in the structure and function of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A structural and mechanistic study of the oxidation of methionine residues in hPTH(1-34) via experiments and simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Effects of oxidation of human parathyroid hormone on its biological activity in continuously infused, thyroparathyroidectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Ligand-Dependent Effects of Methionine-8 Oxidation in Parathyroid Hormone Peptide Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Parathyroid Hormone-Related Protein/Parathyroid Hormone Receptor 1 Signaling in Cancer and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pnas.org [pnas.org]

- 21. Parathyroid Hormone Activates Phospholipase C (PLC)-Independent Protein Kinase C Signaling Pathway via Protein Kinase A (PKA)-Dependent Mechanism: A New Defined Signaling Route Would Induce Alternative Consideration to Previous Conceptions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Metal-Catalyzed Oxidation of Protein Methionine Residues in Human Parathyroid Hormone (1-34): Formation of Homocysteine and a Novel Methionine-Dependent Hydrolysis Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Mechanisms of Ligand Binding to the Parathyroid Hormone (PTH)/PTH-Related Protein Receptor: Selectivity of a Modified PTH(1–15) Radioligand for GαS-Coupled Receptor Conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.physiology.org [journals.physiology.org]

- 27. Parathyroid hormone stimulates juxtaglomerular cell cAMP accumulation without stimulating renin release - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Spatial bias in cAMP generation determines biological responses to PTH type 1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to Phenylthiohydantoin (PTH)-Methionine: Synthesis and Significance in Proteomics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Phenylthiohydantoin (PTH)-methionine, a critical derivative formed during N-terminal protein sequencing. It details the chemical synthesis via Edman degradation, outlines its central role in proteomics for protein identification and characterization, and presents relevant experimental protocols and quantitative data.

Introduction: Defining PTH-Methionine in Proteomics

In the context of proteomics, "PTH" refers to Phenylthiohydantoin , not Parathyroid Hormone. PTH-amino acids are the final, stable derivatives generated during the Edman degradation process, a cornerstone technique for determining the amino acid sequence from the N-terminus of a peptide or protein.[1][2] Phenylthiohydantoin-methionine is, therefore, the specific derivative created when a methionine residue is cleaved from the N-terminus of a polypeptide chain.

The Edman degradation chemistry involves a three-step cyclical process that sequentially removes one amino acid residue at a time.[3][4] The resulting PTH-amino acid is then identified, typically by high-performance liquid chromatography (HPLC), allowing for the step-by-step reconstruction of the protein's sequence.[5][6] This method's ability to provide direct sequence information makes the synthesis and analysis of this compound and other PTH-amino acids fundamentally significant for protein characterization.

The Synthesis of this compound: The Edman Degradation Cycle

The formation of this compound is the result of the Edman degradation chemistry, a sequential process involving three key reactions: Coupling, Cleavage, and Conversion.[1][3]

-

Coupling Reaction: Under mildly alkaline conditions (pH 9-10), the N-terminal amino group of the peptide (in this case, methionine) performs a nucleophilic attack on the reagent phenylisothiocyanate (PITC).[3][4] This reaction forms a phenylthiocarbamoyl (PTC) derivative of the peptide.

-

Cleavage Reaction: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This step selectively cleaves the peptide bond between the first and second amino acid residues. The N-terminal residue is released as a cyclic anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide chain intact for the next cycle.[1][3]

-

Conversion Reaction: The ATZ-amino acid derivative is unstable and is therefore treated with an aqueous acid to rearrange it into the more stable phenylthiohydantoin (PTH)-amino acid derivative.[3] This this compound molecule can then be identified.

The entire cycle is then repeated on the shortened peptide to identify the subsequent amino acid in the sequence.

Caption: Chemical workflow for the synthesis of this compound during one cycle of Edman degradation.

Significance and Applications in Proteomics

The ability to generate and identify this compound and other PTH-amino acids is crucial for several applications in proteomics and drug development.

-

De Novo N-Terminal Sequencing: The primary application is the direct determination of the N-terminal amino acid sequence of a purified protein or peptide.[1] This is invaluable for identifying unknown proteins, characterizing post-translational modifications at the N-terminus, and verifying the products of protein expression.

-

Protein Identification: The N-terminal sequence, often called a "sequence tag," can be used to search protein databases to unequivocally identify a protein.

-

Quality Control of Biopharmaceuticals: In drug development, Edman degradation is used to confirm the identity and integrity of recombinant proteins and synthetic peptides. It ensures that the correct N-terminal sequence is present and that no unintended modifications have occurred.

-

Limitations: The method has limitations. It is not effective if the protein's N-terminus is chemically blocked (e.g., by acetylation), a common natural modification.[1] Furthermore, the repetitive yield of the chemistry limits the practical sequencing length to approximately 30-60 residues.[1]

Experimental Protocols

Proper sample preparation is critical for successful sequencing. The sample must be highly pure and free of contaminants that can interfere with the Edman chemistry.

-

Protein/Peptide Purification: Purify the sample using methods like reverse-phase HPLC or SDS-PAGE followed by electroblotting onto a polyvinylidene difluoride (PVDF) membrane.

-

Quantification: Accurately determine the amount of protein or peptide. A typical analysis requires 10-100 picomoles of sample.[1]

-

Buffer Exchange: Ensure the sample is in a volatile buffer or pure water. Salts, primary amines (e.g., Tris buffer), and detergents must be removed as they interfere with the coupling reaction.

-

Cysteine Alkylation (Optional): Cysteine residues are destroyed by the Edman chemistry.[3] To identify them, they should first be reduced and alkylated to form a stable derivative like carboxyamidomethylcysteine.[3]

Modern protein sequencing is performed on automated instruments that carry out the degradation cycles and inject the resulting PTH-amino acids directly into an online HPLC system.[3][6]

-

Sample Loading: The purified protein or peptide sample (in solution or on a PVDF membrane) is loaded into the sequencer's reaction cartridge.

-

Initiation of Cycle: The instrument begins the first cycle of Edman degradation.

-

Coupling: PITC is delivered to the reaction cartridge under basic conditions for a set time (e.g., 20 minutes) at a controlled temperature (e.g., 50°C). Excess reagents are washed away with solvents like ethyl acetate and heptane.

-

Cleavage: TFA is delivered to cleave the N-terminal ATZ-amino acid.

-

Extraction: The ATZ-amino acid is selectively extracted with an organic solvent (e.g., 1-chlorobutane) and transferred to a conversion flask. The remaining peptide stays in the cartridge for the next cycle.

-

-

Conversion: The ATZ-amino acid in the conversion flask is heated with aqueous acid (e.g., 25% TFA) to convert it to the stable PTH-amino acid.

-

HPLC Analysis: The PTH-amino acid solution is automatically injected into an online microbore HPLC system for separation and identification.[3]

-

Repetitive Cycles: Steps 2-4 are repeated for a pre-programmed number of cycles (e.g., 30 cycles) to sequence the peptide.

Caption: High-level workflow for automated protein sequencing using the Edman degradation principle.

Data Presentation and Quantitative Analysis

The identification of PTH-amino acids is based almost entirely on their elution or retention time from a reverse-phase HPLC column compared to known standards.[5][6] Each of the 20 common PTH-amino acids has a unique chromatographic profile.

Table 1: Example HPLC Retention Times for Standard PTH-Amino Acids (Note: Absolute retention times are system-dependent and for illustrative purposes only)

| PTH-Amino Acid | Abbreviation | Typical Elution Order | Representative Retention Time (min) |

| Aspartic Acid | PTH-Asp | Early | 8.5 |

| Asparagine | PTH-Asn | Early | 9.2 |

| Serine | PTH-Ser | Early | 10.1 |

| Glycine | PTH-Gly | Middle | 13.5 |

| Alanine | PTH-Ala | Middle | 15.0 |

| Methionine | PTH-Met | Late | 18.2 |

| Tyrosine | PTH-Tyr | Late | 18.9 |

| Leucine | PTH-Leu | Late | 20.5 |

| Phenylalanine | PTH-Phe | Late | 21.3 |

Quantitative analysis of the HPLC chromatograms provides important metrics about the sequencing efficiency.

Table 2: Key Quantitative Metrics in Edman Degradation

| Metric | Description | Calculation | Typical Value | Significance |

| Initial Yield | The amount of PTH-amino acid recovered in the first cycle as a percentage of the total sample loaded. | (pmol of residue 1 / pmol of sample loaded) * 100 | 50-80%[3] | Indicates the fraction of the sample that is sequenceable (i.e., has an unblocked N-terminus). |

| Repetitive Yield | The efficiency of each cycle after the first one; the percentage of the remaining peptide that successfully undergoes a full cycle of degradation. | (pmol of residue N / pmol of residue N-1) * 100 | 90-99%[3] | Determines the maximum length of readable sequence. Higher yields allow for longer sequencing runs. |

| Lag/Carryover | The amount of the previous amino acid's signal detected in the current cycle's chromatogram. | (pmol of residue N-1 in cycle N / pmol of residue N in cycle N) * 100 | < 10% | High lag can complicate sequence assignment, especially for homologous sequences. |

Role of Methionine in Advanced Quantitative Proteomics

Beyond its role in Edman degradation, methionine is central to advanced mass spectrometry-based quantitative proteomics techniques, most notably Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

In SILAC, one population of cells is grown in a medium containing a "light" (natural abundance) amino acid, while a second population is grown in a medium with a "heavy," stable isotope-labeled version of the same amino acid (e.g., DL-Methionine-d4).[7][8] The proteomes of the two cell populations are then mixed, digested, and analyzed by mass spectrometry. The mass difference between the heavy and light peptide pairs allows for the precise relative quantification of protein abundance between the two conditions. This method is instrumental in studying cellular signaling, drug response, and disease mechanisms.[7][8]

Caption: Workflow for SILAC-based quantitative proteomics using stable isotope-labeled methionine.

Conclusion

The synthesis of Phenylthiohydantoin-methionine via Edman degradation remains a powerful and direct method for N-terminal protein sequencing. Its significance in proteomics lies in its utility for definitive protein identification, characterization, and quality control in biopharmaceutical development. While high-throughput mass spectrometry has become the dominant technology for large-scale proteomics, the fundamental chemistry of PTH-amino acid formation continues to provide an essential tool for targeted, high-confidence sequence analysis. Furthermore, the unique properties of methionine have been leveraged in advanced quantitative techniques like SILAC, highlighting the amino acid's continued importance across the spectrum of proteomic methodologies.

References

- 1. Edman degradation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Welcome To Biosynthesis - N-terminal Sequence Analysis [biosyn.com]

- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 5. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 6. Identification of PTH-Amino Acids by HPLC | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Introduction to N-terminal protein sequencing methods for beginners.

An In-Depth Technical Guide to N-Terminal Protein Sequencing Methods

For researchers, scientists, and drug development professionals, the precise characterization of proteins is a foundational requirement for understanding biological function and ensuring the quality of biotherapeutics. N-terminal sequencing, which determines the amino acid sequence from the beginning of a polypeptide chain, is a critical analytical technique. It provides vital information for protein identification, confirmation of recombinant protein integrity, and the detection of post-translational modifications (PTMs).[1][2][3]

This guide offers a detailed overview of the core methods used for N-terminal protein sequencing, with a focus on the classic Edman degradation chemistry and modern mass spectrometry-based approaches. It includes comparative data, detailed experimental protocols, and workflow diagrams to provide a comprehensive resource for both beginners and experienced professionals.

Core N-Terminal Sequencing Methodologies

Protein sequencing methods can be broadly categorized into two main groups: those that determine the N-terminal sequence and those that identify the entire amino acid sequence.[4] The primary techniques for N-terminal analysis are Edman degradation and mass spectrometry (MS). While Edman degradation offers high precision for determining the N-terminal sequence of shorter peptides, mass spectrometry excels in the high-throughput analysis of complex samples and can identify proteins with modified or "blocked" N-termini.[4][5]

Table 1: Comparison of N-Terminal Sequencing Methods

| Feature | Edman Degradation | Mass Spectrometry (MS)-Based Methods |

| Principle | Sequential chemical cleavage of N-terminal amino acids.[1][6] | Measures mass-to-charge (m/z) ratio of ionized peptides.[4][7] |

| Sequence Length | Typically up to 30-50 amino acids.[1][4] | Can determine up to 70 amino acids at the N-terminus.[8] |

| Sensitivity | Low picomole (pmol) range (<50 pmol).[2][6] | High sensitivity, requires only 1-10 µg of protein.[8] |

| Throughput | Low; sequential, time-intensive process (approx. 45 mins/residue).[4] | High throughput; suitable for complex mixtures and large-scale analysis.[9] |

| Blocked N-Termini | Cannot sequence proteins with blocked N-termini (e.g., acetylation).[5][10][11] | Can analyze proteins with N-terminal modifications and blockages.[5][8] |

| Data Reliance | Directly identifies amino acids without database reliance.[4][12] | Typically relies on database matching to predict sequences.[4] |

| Key Advantage | High accuracy for short, purified peptides; direct amino acid identification.[1][4] | High sensitivity, high throughput, and ability to characterize PTMs.[7][9] |

| Key Limitation | Inefficient for long sequences; fails with blocked N-termini.[4][5] | Data interpretation can be complex; isobaric amino acids (Leu/Ile) can be difficult to distinguish.[5][11][12] |

Edman Degradation

Developed by Pehr Edman, this technique is a classic chemical method that sequentially removes one amino acid at a time from the N-terminus of a protein or peptide.[1][13] The process involves a three-step cycle of coupling, cleavage, and conversion for each amino acid.

Experimental Workflow: Edman Degradation

Detailed Experimental Protocol: Edman Degradation

This protocol provides a general methodology. Specific parameters may need optimization based on the sample and sequencer model used.

A. Sample Preparation and Immobilization:

-

Protein Purity: Ensure the protein sample is highly pure (>80%) to minimize interference.[14] Purification can be achieved via methods like HPLC or affinity chromatography.[10]

-

Buffer Exchange: Avoid buffers containing primary amines such as Tris and glycine, as they interfere with the Edman chemistry.[14] If present, perform a buffer exchange or dialyze the sample.

-

Immobilization: For protein samples from SDS-PAGE, transfer the protein to a PVDF membrane using electroblotting. Do not use fast-blotting systems as their membranes may be incompatible.[14]

-

Blot Buffer Example: 50 mM sodium borate (pH 9.0) with 20% methanol.[14]

-

Staining: Stain the membrane with a compatible dye like Ponceau S or Coomassie Blue to visualize the protein band.[12][14] Avoid silver staining.[12]

-

Excision: Carefully excise the stained protein band from the dried PVDF membrane.

-

B. Automated Edman Sequencing Cycle:

The immobilized protein sample is loaded into an automated protein sequencer (e.g., ABI Procise). The instrument performs the following reactions in a repetitive cycle:[1][12][15]

-

Coupling Reaction: The free N-terminal amino group of the protein reacts with phenylisothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamyl (PTC) derivative.[1][15]

-

Cleavage Reaction: The PTC-derivatized N-terminal amino acid is selectively cleaved from the peptide chain using an anhydrous acid, typically trifluoroacetic acid (TFA).[1][15] This step yields a cyclic anilinothiazolinone (ATZ) derivative of the amino acid, leaving the rest of the peptide chain intact.[6]

-

Conversion & Identification: The unstable ATZ-amino acid is transferred to a separate flask where it is converted into a more stable phenylthiohydantoin (PTH) derivative with aqueous acid.[4][6] This PTH-amino acid is then injected into an HPLC system. Its identity is determined by comparing its retention time to that of known PTH-amino acid standards.[4][15]

-

Cycle Repetition: The shortened peptide chain remaining on the PVDF membrane automatically undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid.[1][6]

Mass Spectrometry (MS)-Based Methods

Mass spectrometry has become an indispensable tool for protein sequencing due to its high sensitivity, throughput, and ability to handle complex samples and post-translational modifications.[4][7] The general principle involves digesting the protein into smaller peptides, ionizing them, and measuring their mass-to-charge (m/z) ratio.[4] Tandem mass spectrometry (MS/MS) further fragments the peptides to obtain sequence information.[4]

Several specialized MS-based techniques, known as N-terminomics, have been developed to specifically enrich and identify N-terminal peptides.

A. Terminal Amine Isotopic Labeling of Substrates (TAILS)

TAILS is a negative enrichment method that isolates N-terminal peptides by capturing all other peptides (internal tryptic peptides).[16][17] This allows for the identification of both original (native) and newly generated (neo) N-termini that may arise from proteolytic cleavage.[17]

This protocol is adapted from descriptions of TMT-TAILS.[16][18]

-

Protein Labeling: Block all primary amines (the α-amine of the N-terminus and the ε-amine of lysine residues) in the intact protein sample using an isotopic labeling reagent like Tandem Mass Tags (TMT) or iTRAQ.[16]

-

Protease Digestion: Digest the labeled protein mixture with trypsin. Trypsin cleaves after lysine and arginine residues. Since the lysines are blocked by the label, cleavage will only occur after arginine.[19] This digestion creates two types of peptides: the original N-terminal peptides (which are blocked) and internal peptides (which now have a new, free N-terminus).

-

Depletion of Internal Peptides: Add a high molecular weight, amine-reactive polymer (e.g., HPG-ALD).[16][18] This polymer will covalently bind to the free N-termini of the internal tryptic peptides.

-

Enrichment of N-Terminal Peptides: Use ultrafiltration to separate the large polymer-peptide conjugates from the smaller, unbound N-terminal peptides.[16][17] The original N-terminal peptides, which had their primary amines blocked in the first step, do not react with the polymer and are collected in the flow-through.

-

LC-MS/MS Analysis: Analyze the collected flow-through fraction containing the enriched N-terminal peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their sequences.[16]

B. Combined Fractional Diagonal Chromatography (COFRADIC)

COFRADIC is another powerful technique used to enrich N-terminal peptides. It separates N-terminal peptides from internal peptides by inducing a chromatographic shift in the internal peptides between two separation steps.[16][20]

This protocol outlines the key steps of the N-terminal COFRADIC procedure.[16][20][21]

-

Blocking of Primary Amines: All primary amines in the protein sample (N-termini and lysine side chains) are blocked, typically through acetylation.[16]

-

Protein Digestion: The sample is digested with trypsin. As in TAILS, since lysines are blocked, cleavage occurs only at arginine residues. This generates blocked N-terminal peptides and internal peptides with free N-termini.

-

First Dimension Chromatography: The entire peptide mixture is separated by a primary chromatographic method, usually reverse-phase high-performance liquid chromatography (RP-HPLC), and the peptides are collected into multiple fractions.[21]

-

Modification of Internal Peptides: Each collected fraction is treated with a reagent, such as 2,4,6-trinitrobenzenesulfonic acid (TNBS), that modifies the free α-amino groups of the internal peptides.[16] The original N-terminal peptides remain unchanged as their N-termini were already blocked.

-

Second Dimension Chromatography: Each fraction is subjected to a second round of RP-HPLC under the same conditions as the first. The TNBS-modified internal peptides will now have a different retention time and will elute at a different position. The original, unmodified N-terminal peptides will elute at the same time as they did in the first separation.[21]

-

Collection and Analysis: By collecting only the peptides that do not shift their retention time between the two chromatographic runs, the N-terminal peptides are selectively enriched and can be identified by LC-MS/MS.

References

- 1. pharmiweb.com [pharmiweb.com]

- 2. UNIT 11.10 N-Terminal Sequence Analysis of Proteins and Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Terminal Sequencing: Analysis of the Amino Acid Sequence Start | MtoZ Biolabs [mtoz-biolabs.com]

- 4. Protein sequencing: Methods and applications | Abcam [abcam.com]

- 5. Advantages and Disadvantages of N/C Terminal Sequencing | MtoZ Biolabs [mtoz-biolabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. MS-Based Protein N-Terminal Sequence Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 8. Protein N-Terminal Sequencing - Creative Proteomics [creative-proteomics.com]

- 9. MS Based N-Terminal Sequencing Analysis: Applications in Biopharmaceutical Research | MtoZ Biolabs [mtoz-biolabs.com]

- 10. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]

- 11. biopharmaspec.com [biopharmaspec.com]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. m.youtube.com [m.youtube.com]

- 14. N-terminal Edman sequencing [proteome-factory.com]

- 15. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]

- 16. N-Terminomics Strategies for Protease Substrates Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Terminal amine isotopic labeling of substrates - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. Hands-on: Detection and quantitation of N-termini (degradomics) via N-TAILS / Detection and quantitation of N-termini (degradomics) via N-TAILS / Proteomics [training.galaxyproject.org]

- 20. Selecting protein N-terminal peptides by combined fractional diagonal chromatography | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

The Double-Edged Sword: A Technical Guide to Methionine Oxidation and Its Impact on Protein Function

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms of methionine oxidation, a critical post-translational modification with profound implications for protein function, cellular signaling, and the stability of biopharmaceuticals. We delve into the chemical intricacies of this modification, its physiological consequences, and the methodologies employed to study it.

Executive Summary

Methionine, a sulfur-containing amino acid, is particularly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide (MetO) and, irreversibly, methionine sulfone (MetSO2).[1][2] This seemingly simple chemical alteration can dramatically impact a protein's structure, stability, and biological activity, acting as both a damaging agent and a subtle regulatory switch.[3][4] Understanding the nuances of methionine oxidation is paramount for researchers in basic science and for professionals in the pharmaceutical industry, where it represents a major degradation pathway for protein-based therapeutics.[5][6] This guide offers a detailed overview of the core mechanisms, functional effects, and analytical techniques related to methionine oxidation, providing a foundational resource for its study and mitigation.

The Chemical Mechanism of Methionine Oxidation

Methionine's thioether side chain is readily oxidized by a variety of ROS, including hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻).[2][7] The oxidation process occurs in a stepwise manner.

2.1 Formation of Methionine Sulfoxide (MetO)

The initial, and often reversible, oxidation product is methionine sulfoxide (MetO).[5] This reaction introduces a chiral center at the sulfur atom, resulting in two diastereomers: (S)-MetO and (R)-MetO.[8] This stereospecificity is crucial for the subsequent enzymatic reduction.

2.2 Irreversible Oxidation to Methionine Sulfone (MetSO₂)

Under stronger oxidizing conditions, MetO can be further and irreversibly oxidized to methionine sulfone (MetSO₂).[1][2] Unlike MetO, there is no known biological mechanism to reduce MetSO₂ back to methionine, representing a permanent modification.[2]

2.3 Enzymatic vs. Non-Enzymatic Oxidation

While methionine oxidation can occur non-enzymatically through reactions with ROS, there is growing evidence for enzymatic oxidation.[9] For instance, the MICAL (Molecule interacting with CasL) family of flavin-monooxygenases can specifically oxidize methionine residues in actin, demonstrating a targeted regulatory mechanism.[9]

The Functional Consequences of Methionine Oxidation

The conversion of a hydrophobic methionine residue to the more polar and larger methionine sulfoxide can have a wide range of effects on protein function, from complete inactivation to activation.

3.1 Impact on Protein Structure and Stability

The introduction of a polar sulfoxide group can disrupt hydrophobic interactions within the protein core, leading to localized or global conformational changes.[5] This can decrease protein stability, making it more susceptible to unfolding and aggregation.[10] The increased surface hydrophobicity associated with methionine oxidation can also expose previously buried residues, potentially leading to aggregation or proteolytic degradation.[3]

3.2 A Reversible Regulatory Switch

The reversible nature of MetO formation, catalyzed by the Methionine Sulfoxide Reductase (Msr) system, positions methionine oxidation as a key regulatory mechanism analogous to phosphorylation.[3] The Msr system comprises two main enzymes, MsrA and MsrB, which stereospecifically reduce (S)-MetO and (R)-MetO, respectively, back to methionine, utilizing thioredoxin as a reducing agent.[8][11] This enzymatic cycle allows for dynamic control of protein activity in response to cellular redox status.

Methionine Oxidation in Cellular Signaling: The CaMKII Pathway

A prime example of methionine oxidation as a regulatory mechanism is the activation of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII).[12][13] Under conditions of oxidative stress, paired methionine residues (M281/282) in the regulatory domain of CaMKII can be oxidized.[12] This oxidation prevents the autoinhibitory domain from re-associating with the catalytic domain, leading to sustained, calcium-independent activation of the kinase.[12][13] This process has been implicated in apoptosis in cardiomyocytes.[13] The activity of MsrA can reverse this oxidation, highlighting a dynamic regulatory cycle.[13]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. pnas.org [pnas.org]

- 4. Oxidation of Calmodulin Alters Activation and Regulation of CaMKII - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bioprocessintl.com [bioprocessintl.com]

- 6. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry [ouci.dntb.gov.ua]

- 8. A High-Throughput Screening Compatible Assay for Activators and Inhibitors of Methionine Sulfoxide Reductase A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. The Effect of Methionine Oxidation on Structural Properties, Conformational Stability, and Aggregation of Immunoglobulin Light Chain LEN - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Methionine Sulfoxide Reduction System: Selenium Utilization and Methionine Sulfoxide Reductase Enzymes and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A dynamic pathway for calcium-independent activation of CaMKII by methionine oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A dynamic pathway for calcium-independent activation of CaMKII by methionine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Manual Edman Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edman degradation is a cornerstone technique for determining the amino acid sequence of peptides and proteins from the N-terminus.[1] Developed by Pehr Edman, this method involves a stepwise removal and identification of the N-terminal amino acid residue.[2][3] While automated sequencers are now common, manual Edman degradation remains a valuable and cost-effective method, particularly for sequencing short peptides and for educational purposes.

These application notes provide a detailed, step-by-step protocol for performing manual Edman degradation. The procedure is broken down into its three core stages: coupling, cleavage, and conversion. This document also includes information on reagent preparation, sample considerations, and data interpretation.

Principle of Edman Degradation

The Edman degradation process consists of three sequential chemical reactions:

-

Coupling: The peptide is reacted with phenylisothiocyanate (PITC) under alkaline conditions. PITC selectively couples with the free α-amino group of the N-terminal amino acid to form a phenylthiocarbamoyl-peptide (PTC-peptide).[4][5]

-

Cleavage: The PTC-peptide is treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acid residues, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[5][6]

-

Conversion: The unstable ATZ-amino acid is extracted and then converted into a more stable phenylthiohydantoin (PTH) amino acid derivative by heating in an aqueous acid.[5][6]

The resulting PTH-amino acid can then be identified by chromatographic methods, such as high-performance liquid chromatography (HPLC), by comparing its retention time to that of known PTH-amino acid standards.[7] The cycle is then repeated on the shortened peptide to determine the sequence of the subsequent amino acid.

Experimental Workflow

Materials and Reagents

Reagents and Solvents

| Reagent/Solvent | Grade | Purpose |

| Phenylisothiocyanate (PITC) | Sequencing Grade | Coupling Reagent |

| Trifluoroacetic Acid (TFA) | Sequencing Grade | Cleavage Reagent |

| Pyridine | Sequencing Grade | Component of Coupling Buffer |

| Triethylamine (TEA) | Sequencing Grade | Base for Coupling Buffer |

| N,N-Dimethylallylamine (DMAA) | Sequencing Grade | Alternative Base for Coupling Buffer |

| Heptane | HPLC Grade | Washing Solvent |

| Ethyl Acetate | HPLC Grade | Washing and Extraction Solvent |

| Acetonitrile | HPLC Grade | HPLC Mobile Phase & Reagent Prep |

| Hydrochloric Acid (HCl) | Analytical Grade | Conversion Reagent |

| Dithiothreitol (DTT) | Molecular Biology Grade | Reducing Agent (Optional) |

| Iodoacetamide | Molecular Biology Grade | Alkylating Agent (Optional) |

| Nitrogen Gas | High Purity | For drying and inert atmosphere |

Preparation of Solutions

| Solution | Preparation | Storage |

| Coupling Buffer (5% PITC in Pyridine) | Add 50 µL of PITC to 950 µL of pyridine. | Prepare fresh daily. Store on ice. |

| Alternative Coupling Buffer (DMAA Buffer) | Mix pyridine, water, and N,N-dimethylallylamine in a 3:2:1 ratio. | Prepare fresh. |

| Cleavage Reagent | Anhydrous Trifluoroacetic Acid (TFA) | Store in a desiccator. |

| Conversion Solution (1 N HCl) | Dilute concentrated HCl (e.g., 12.1 N) in deionized water. | Store at room temperature. |

| Washing Solvent 1 | Heptane | Store at room temperature. |

| Washing Solvent 2 | Ethyl Acetate | Store at room temperature. |

Experimental Protocol

This protocol is designed for the manual sequencing of a peptide sample (1-10 nmol) immobilized on a PVDF membrane.

I. Sample Preparation and Immobilization

-

Sample Purity: Ensure the peptide sample is highly purified to avoid interference from contaminating proteins or small molecules.[1]

-